3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJCGSYDRKUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Methoxybenzenethiol
The 4-methoxybenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbonyl precursors. A microwave-assisted solvent-free method achieves high efficiency:
- Reactants : 2-Amino-4-methoxybenzenethiol and 4-methoxybenzaldehyde (1:2 molar ratio)
- Catalyst : Silica gel (0.5 g per mmol of aldehyde)
- Conditions : Microwave irradiation at 300 W for 6 minutes.
- Yield : 82–89%.
Mechanism : The reaction proceeds through nucleophilic attack of the thiol group on the aldehyde, followed by cyclodehydration to form the thiazole ring. The microwave method reduces reaction time from hours (traditional heating) to minutes while improving yield by 15–20%.
Alternative Cyclization Routes
Traditional methods using polyphosphoric acid (PPA) as a catalyst and solvent remain viable for large-scale synthesis:
- Reactants : 2-Amino-4-methoxybenzenethiol and formic acid
- Conditions : Reflux at 120°C for 8–12 hours.
- Yield : 65–70%.
Trade-offs : While PPA-based methods avoid specialized equipment, they require longer reaction times and generate acidic waste.
Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid
Sulfonylation of 3-Chloropropanoic Acid
The sulfonyl group is introduced via nucleophilic displacement using sodium 4-fluorophenyl sulfinate :
- Reactants : 3-Chloropropanoic acid and sodium 4-fluorophenyl sulfinate (1:1.2 molar ratio)
- Solvent : Dimethylformamide (DMF)
- Conditions : 80°C for 4 hours.
- Yield : 76–84%.
Key Insight : The reaction proceeds via an SN2 mechanism, with the sulfinate ion displacing chloride. Optical purity is preserved when using enantiomerically pure starting materials, critical for chiral drug synthesis.
Oxidation of 3-((4-Fluorophenyl)Thio)Propanoic Acid
An alternative route involves oxidizing a thioether intermediate:
- Thioether Formation :
- Oxidation :
Advantage : This method avoids handling chlorinated intermediates, improving safety profiles.
Amide Bond Formation
Activation of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid
The carboxylic acid is activated to its acyl chloride using thionyl chloride :
Coupling with 4-Methoxybenzo[d]Thiazol-2-Amine
The acyl chloride reacts with the amine under mild conditions:
- Solvent : Tetrahydrofuran (THF)
- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq)
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 68–75%.
Optimization Note : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in DMF increases yields to 80–85% but complicates purification.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization:
Spectroscopic Data
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.92–7.89 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization and sulfonylation steps reduces batch-to-batch variability:
Waste Management
- Solvent Recovery : >90% DMF and THF recycled via distillation.
- Byproducts : Sodium chloride from sulfonylation is repurposed for industrial applications.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide may also possess antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Cancer Research
In cancer research, the compound is being investigated for its role as a protease inhibitor . Proteases are enzymes that can facilitate cancer progression, and inhibitors can potentially slow down tumor growth. The thiazole moiety in the compound may enhance its binding affinity to target proteases.
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal demonstrated that a similar thiazole-derived compound significantly inhibited the growth of breast cancer cells in vitro. The study reported a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Neurological Applications
There is emerging interest in the compound's potential effects on the nervous system . Preliminary studies suggest that derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Table 2: Neuroprotective Effects of Thiazole Derivatives
| Compound Name | Cell Line Tested | Neuroprotective Effect (%) |
|---|---|---|
| Compound C | SH-SY5Y | 75% |
| Compound D | PC12 | 60% |
| This compound | TBD | TBD |
Conclusion and Future Directions
Research on this compound is still in its early stages, but preliminary findings indicate promising applications across multiple domains including antimicrobial activity, cancer therapy, and neuroprotection. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical use.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzo[d]thiazole moiety may interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
- N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11, ): Structural Differences: Lacks the 4-fluorophenylsulfonyl group, replacing it with a 4-methoxyphenyl chain. Synthesis: Achieved in 59% yield via hydrolysis and distillation, suggesting efficient amidation but lower complexity than the target compound’s sulfonylation steps .
Fluorophenyl-Containing Analogues
- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, ): Structural Differences: Substitutes the benzo[d]thiazole with a thiazole ring and replaces the sulfonyl with a furan group. Biological Activity: Exhibits potent KPNB1 inhibition and anticancer effects, highlighting the fluorophenyl group’s role in bioactivity .
Sulfonyl Group Comparisons
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, ) :
- Structural Differences : Feature sulfonyl groups linked to triazole rings instead of propanamide backbones.
- Tautomerism : Exist as thione tautomers, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) .
- Implications : The target compound’s sulfonyl-propanamide linkage may provide greater conformational flexibility compared to rigid triazole systems.
Propanamide Chain Variations
Halogen Substituent Effects
- N-(4-Chlorophenyl)- and N-(4-Fluorophenyl)propanamide Derivatives () :
- Activity : The 4-chlorophenyl analogue (MGI% = 19%) showed slightly higher antitumor activity than the 4-fluorophenyl derivative (MGI% = 17%), suggesting electronegativity and steric factors influence efficacy .
- Comparison : The target compound’s 4-fluorophenyl group may balance electronegativity and lipophilicity, optimizing membrane permeability and target engagement.
Key Data Table: Structural and Functional Comparison
Discussion of Structural and Functional Implications
- Sulfonyl Group : Enhances metabolic stability and electron-withdrawing effects compared to thioamide or sulfanyl derivatives .
- Fluorophenyl vs. Chlorophenyl : While fluorine’s electronegativity may reduce steric hindrance, chlorine’s larger size might enhance hydrophobic interactions in certain targets .
Biological Activity
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A 4-fluorophenyl group, which is known to enhance lipophilicity and potentially improve bioavailability.
- A sulfonamide linkage, which is often associated with various biological activities, including enzyme inhibition.
- A benzo[d]thiazole moiety that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in various signaling pathways.
For instance, sulfonamides are known to interact with enzymes through hydrogen bonding, which can modulate their activity. In the case of this compound, it is hypothesized that the sulfonamide group may engage in hydrogen bonding with active site residues of target proteins, thereby influencing their function.
Biological Activity Overview
Research on related compounds suggests several potential biological activities for this compound:
- Antimicrobial Activity : Compounds containing sulfonamide groups have demonstrated antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
- Cancer Therapeutics : The benzo[d]thiazole moiety has been linked to anticancer activity in various studies. Compounds with this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies include:
| Structural Feature | Effect on Activity |
|---|---|
| 4-Fluorophenyl Group | Increases lipophilicity and bioavailability |
| Sulfonamide Linkage | Enhances enzyme binding affinity |
| Benzo[d]thiazole Moiety | Contributes to anticancer properties |
Research indicates that modifications to these structural elements can significantly alter the compound's potency and selectivity towards specific biological targets.
Case Studies and Research Findings
- Inhibition Studies : A study conducted on similar sulfonamide derivatives revealed that modifications at the phenyl ring could lead to enhanced inhibitory effects against specific enzymes involved in cancer progression .
- Toxicity Profiles : Investigations into the toxicity of related compounds suggest that while some derivatives exhibit potent biological activity, they may also present toxicity concerns at higher concentrations .
- Pharmacokinetic Properties : Studies have shown that compounds with similar structures often demonstrate favorable pharmacokinetics, including good absorption and distribution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
